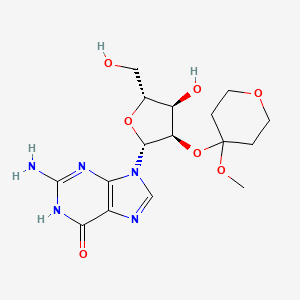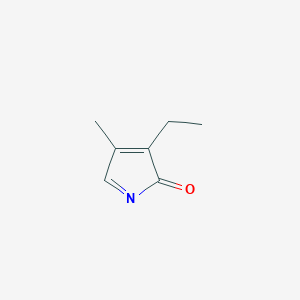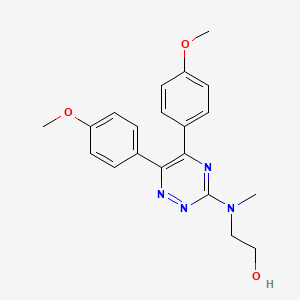
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol is an organic compound belonging to the class of triazines This compound is characterized by the presence of two methoxyphenyl groups attached to a triazine ring, along with a methylaminoethanol moiety
Vorbereitungsmethoden
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-bis(4-methoxyphenyl)-1,2,4-triazine.
Methylation: The triazine compound is then methylated using a suitable methylating agent.
Amination: The methylated triazine is reacted with ethanolamine to introduce the aminoethanol group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Wissenschaftliche Forschungsanwendungen
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Generating Reactive Oxygen Species: It can induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Vergleich Mit ähnlichen Verbindungen
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol can be compared with other similar compounds, such as:
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also contain methoxyphenyl groups and exhibit antioxidant and antimicrobial activities.
2,3-Diphenylfurans: These compounds have a furan ring substituted with phenyl groups and are known for their biological activities.
Pyrrole-containing analogs: These compounds possess diverse biological properties, including antibacterial, antifungal, and anticancer activities.
Eigenschaften
Molekularformel |
C20H22N4O3 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]ethanol |
InChI |
InChI=1S/C20H22N4O3/c1-24(12-13-25)20-21-18(14-4-8-16(26-2)9-5-14)19(22-23-20)15-6-10-17(27-3)11-7-15/h4-11,25H,12-13H2,1-3H3 |
InChI-Schlüssel |
VVESQRVGVHCYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


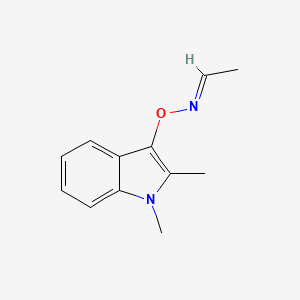

![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)
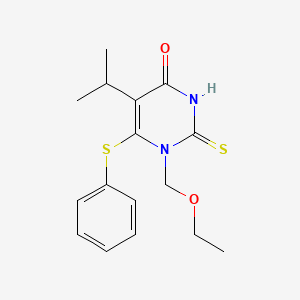
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)

